molecular formula C14H19N5O3S B2927252 3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2319856-49-8

3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2927252
CAS No.: 2319856-49-8
M. Wt: 337.4
InChI Key: FBLRYOJFXYOXKA-UHFFFAOYSA-N
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Description

3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the piperidine and pyridazine rings through various organic reactions. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties.

Properties

IUPAC Name

3-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-11-2-3-13(18-17-11)22-9-12-4-6-19(7-5-12)23(20,21)14-8-15-10-16-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLRYOJFXYOXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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